REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl-].[C:8](OC)(=[O:18])[C:9]1[CH:17]=[CH:16][C:12]([C:13]([O-:15])=[O:14])=[CH:11][CH:10]=1>ClCCl.Cl>[N:1]1([C:8]([C:9]2[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=2)=[O:18])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
monomethyl terephthalate chloride
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C1=CC=C(C(=O)[O-])C=C1)(=O)OC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
they were stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was elevated to room temperature
|
Type
|
EXTRACTION
|
Details
|
After the extraction with dichloromethane
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated aqueous sodium hydrogencarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated aqueous NaCl solution, and dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
STIRRING
|
Details
|
the residue was stirred in ethanol
|
Type
|
ADDITION
|
Details
|
30 ml of 1 N aqueous sodium hydroxide solution was added to the resultant mixture, and they
|
Type
|
STIRRING
|
Details
|
were stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with 1 N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
After the extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated aqueous NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C(=O)C1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |